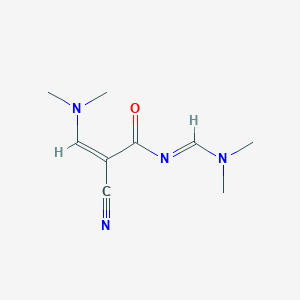

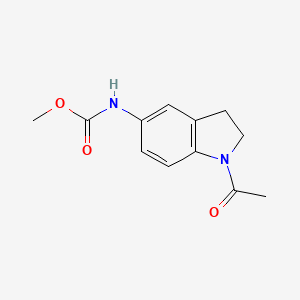

(Z)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of acrylamide . Acrylamide is a starting material for the production of polyacrylamide, which is used as a filler and in the treatment of wastewater, gel electrophoresis, and paper production .

Synthesis Analysis

While specific synthesis methods for this compound are not available, acrylamide, a similar compound, is produced during the heating of foods and is found in coffee and other food products .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound has been synthesized and studied for its chemical properties. For instance, Kotteswaran et al. (2016) synthesized a related compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, analyzing its structure using various spectroscopic techniques and evaluating its electronic properties and thermal behavior (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Biomedical Applications

In biomedical research, derivatives of this compound have been explored for their potential therapeutic effects. Gordon et al. (2013) developed a focused library of similar compounds, identifying specific moieties crucial for inhibiting dynamin GTPase, an important target in cell biology. This led to the identification of compounds with significant in vitro and in-cell activity, highlighting the potential of these derivatives in therapeutic applications (Gordon et al., 2013).

Synthesis of Novel Derivatives and Their Biological Activity

Ahmed (2017) explored the reactivity of a similar enaminone with various nucleophiles, leading to a range of new derivatives. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, with several showing significant effects compared to standard drugs (Ahmed, 2017).

Role in Organic Synthesis

Dyachenko (2019) utilized a related compound, 2-Cyano-3-(dimethylamino)prop-2-ene thioamide, as a new reagent for the synthesis of functionalized ethyl nicotinates and nicotinonitriles. This highlights the compound's utility in creating diverse organic molecules (Dyachenko, 2019).

Applications in Heterocyclic Chemistry

The compound has been used in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. Pizzioli et al. (1998) synthesized multifunctional compounds from similar substrates, further expanding the potential applications in the synthesis of complex organic molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3/b8-6-,11-7? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKHNUVZLDUYNY-QMQVDZOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C(=O)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)

![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)

![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)

![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)

![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)

![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)